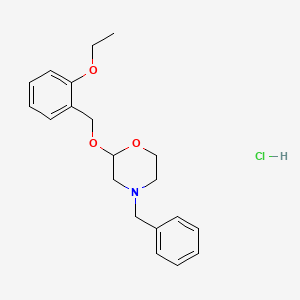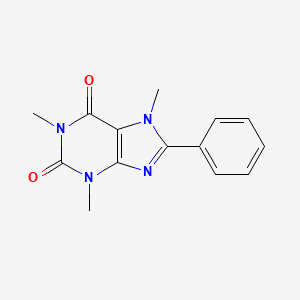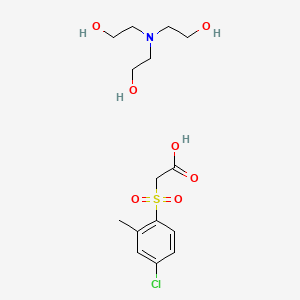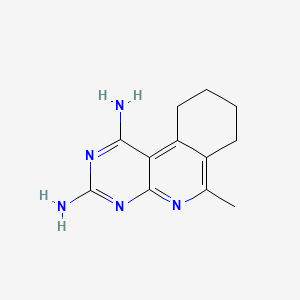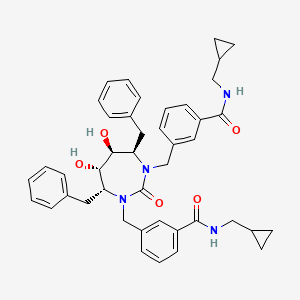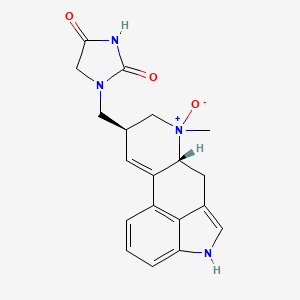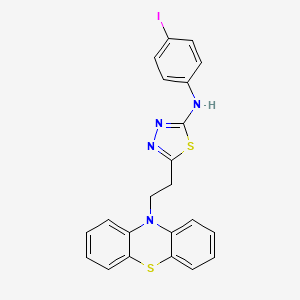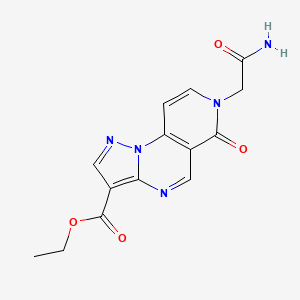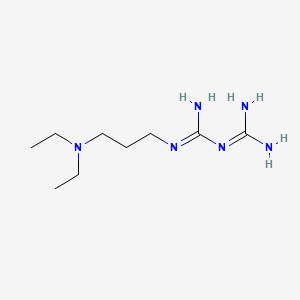
2-Propenoic acid, 1,1'-(2-(((1-oxo-2-propen-1-yl)oxy)methyl)-2-((((((1,3,3-trimethyl-5-(((3-((1-oxo-2-propen-1-yl)oxy)-2,2-bis(((1-oxo-2-propen-1-yl)oxy)methyl)propoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 1,1’-(2-(((1-oxo-2-propen-1-yl)oxy)methyl)-2-((((((1,3,3-trimethyl-5-(((3-((1-oxo-2-propen-1-yl)oxy)-2,2-bis(((1-oxo-2-propen-1-yl)oxy)methyl)propoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl) ester is a complex organic compound with multiple functional groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including esterification, amidation, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment and automation to maintain consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters and amides with comparable functional groups and structural features.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
101162-60-1 |
|---|---|
Fórmula molecular |
C40H54N2O16 |
Peso molecular |
818.9 g/mol |
Nombre IUPAC |
[2,2-bis(prop-2-enoyloxymethyl)-3-[[1,3,3-trimethyl-5-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]cyclohexyl]methylcarbamoyloxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C40H54N2O16/c1-10-29(43)51-20-39(21-52-30(44)11-2,22-53-31(45)12-3)26-57-35(49)41-19-38(9)17-28(16-37(7,8)18-38)42-36(50)58-27-40(23-54-32(46)13-4,24-55-33(47)14-5)25-56-34(48)15-6/h10-15,28H,1-6,16-27H2,7-9H3,(H,41,49)(H,42,50) |
Clave InChI |
ZTGXBJGBQKUALH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)CNC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)C |
Descripción física |
Liquid |
Números CAS relacionados |
102338-05-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


